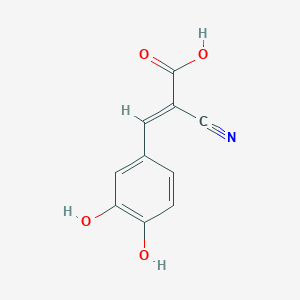

Tyrphostin AG30

Description

The exact mass of the compound (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMWBHLWSMKFSM-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-79-0 | |

| Record name | AG 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Tyrphostin AG30: A Technical Guide to its Mechanism of Action as a Selective EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides an in-depth technical overview of its mechanism of action, focusing on its role in modulating cellular signaling pathways. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug development and cancer biology. This guide summarizes the current understanding of this compound, including its effects on downstream signaling cascades, and provides detailed experimental protocols for its study.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases. This compound has emerged as a selective inhibitor of EGFR, demonstrating potential as a tool for studying EGFR-driven processes and as a lead compound for anticancer drug development.[1][2][3]

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for the binding site within the catalytic domain of the EGFR tyrosine kinase. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.

Inhibition of EGFR Autophosphorylation

The primary mechanism of action of this compound is the direct inhibition of the EGFR tyrosine kinase activity. By occupying the ATP-binding pocket, it prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the intracellular domain of the receptor. This abrogation of autophosphorylation is the critical first step in halting EGFR-mediated signaling.

Downstream Signaling Pathways

The inhibition of EGFR autophosphorylation by this compound has significant consequences for multiple downstream signaling pathways that are crucial for cell growth and survival.

One of the key pathways affected by this compound is the Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, this compound has been shown to inhibit the activation of STAT5 by c-ErbB, a member of the EGFR family.[1][2] This inhibition is significant as STAT proteins are critical for transducing signals from the cell membrane to the nucleus, where they regulate the expression of genes involved in cell proliferation and survival.

Quantitative Data

| Compound | Target(s) | IC50 Value(s) |

| Tyrphostin AG879 | HER2/ErbB2 | 1 µM |

| Tyrphostin AG490 | JAK2, JAK3, EGFR, ErbB2 | 10 µM, 20 µM, 2 µM, 13.5 µM |

| Tyrphostin AG1478 | EGFR | ~3 nM |

| Tyrphostin AG1296 | PDGFR, c-Kit, FGFR | 0.3-0.5 µM, 1.8 µM, 12.3 µM |

| Tyrphostin A23 | EGFR | 35 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines: A431 (human epidermoid carcinoma, high EGFR expression), MCF-7 (human breast adenocarcinoma), or other relevant cancer cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions to the desired working concentrations should be made in the culture medium immediately before use. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO) as a control. For experiments investigating ligand-induced activation, cells are often serum-starved for a period (e.g., 12-24 hours) before treatment with the inhibitor, followed by stimulation with EGF.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to assess the phosphorylation status of EGFR and downstream signaling proteins.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein (e.g., anti-EGFR) and a loading control (e.g., anti-β-actin or anti-GAPDH).

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on EGFR kinase activity.

-

Reaction Components:

-

Recombinant human EGFR kinase domain.

-

A tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

ATP (including a radiolabeled ATP, such as [γ-³²P]ATP, for detection).

-

Assay buffer (containing Mg²⁺ or Mn²⁺ as cofactors).

-

This compound at various concentrations.

-

-

Procedure:

-

The EGFR kinase, substrate, and this compound are pre-incubated in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

-

-

Detection: The amount of phosphorylated substrate is quantified. In the case of a radioactive assay, this is typically done by spotting the reaction mixture onto a phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. Non-radioactive methods may involve ELISA-based detection with a phospho-specific antibody.

Conclusion

This compound is a valuable research tool for investigating EGFR-dependent signaling pathways. Its selectivity for EGFR allows for the specific interrogation of the roles of this receptor in various cellular processes. While a precise IC50 value for this compound is not currently available, its potent inhibitory effects on EGFR autophosphorylation and downstream signaling, particularly the STAT5 pathway, are well-documented. The experimental protocols provided in this guide offer a framework for further investigation into the molecular pharmacology of this compound and its potential therapeutic applications. Further studies are warranted to fully elucidate its quantitative inhibitory profile and to explore its efficacy in preclinical models of EGFR-driven diseases.

References

Tyrphostin AG30 as a selective EGFR tyrosine kinase inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool for investigating the roles of EGFR signaling in cellular processes such as proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a key regulator of critical cellular functions.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which in turn regulate gene expression and drive cell proliferation, survival, and migration. Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2]

Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases.[3] this compound has been identified as a selective inhibitor of EGFR, making it a valuable research tool for dissecting the intricacies of EGFR-mediated signaling pathways.[4][5][6] This guide aims to provide researchers with the necessary technical information to effectively utilize this compound in their studies.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the EGFR tyrosine kinase. By occupying this site, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.

Furthermore, studies have indicated that this compound can selectively inhibit the self-renewal induction by c-ErbB and the activation of Signal Transducer and Activator of Transcription 5 (STAT5) in primary erythroblasts.[4][5][6] c-ErbB is the avian homolog of the mammalian EGFR. The inhibition of STAT5 activation suggests that this compound may interfere with the JAK/STAT signaling pathway, which can be activated by EGFR either directly or through crosstalk with other cytokine receptors.

Quantitative Data

Table 1: Illustrative Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Comments |

| EGFR (c-ErbB) | < 100 | Primary Target |

| PDGFR | > 10,000 | Expected low activity against other receptor tyrosine kinases. |

| VEGFR2 | > 10,000 | Expected low activity against other receptor tyrosine kinases. |

| Src | > 10,000 | Expected low activity against non-receptor tyrosine kinases. |

| Abl | > 10,000 | Expected low activity against non-receptor tyrosine kinases. |

Note: The IC50 values presented are for illustrative purposes to demonstrate the expected selectivity of this compound. Actual values may vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.

Caption: EGFR signaling pathway and its inhibition by this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for characterizing the activity and selectivity of an EGFR inhibitor like this compound.

Caption: A typical experimental workflow for characterizing this compound.

Experimental Protocols

In Vitro EGFR Tyrosine Kinase Assay

This protocol is designed to determine the IC50 value of this compound against recombinant human EGFR.

Materials:

-

Recombinant Human EGFR (catalytically active)

-

This compound (dissolved in DMSO)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (stock solution, e.g., 10 mM)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a 96-well plate, add the following to each well:

-

Kinase Buffer

-

Diluted this compound or DMSO (for control)

-

Recombinant EGFR enzyme

-

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare the substrate master mix containing the Poly(Glu, Tyr) peptide substrate and ATP. For a radiometric assay, include [γ-³²P]ATP.

-

Initiate the kinase reaction by adding the substrate master mix to each well. The final ATP concentration should be at or near the Km for EGFR.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

For Radiometric Assay:

-

Stop the reaction by adding phosphoric acid.

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For ADP-Glo™ Assay:

-

Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of EGFR and STAT5 Phosphorylation

This protocol describes the detection of phosphorylated EGFR and STAT5 in cells treated with this compound.

Materials:

-

EGFR-expressing cell line (e.g., A431, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

EGF (for stimulating EGFR phosphorylation)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell Proliferation Assay (XTT/MTT)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

XTT or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

For XTT Assay:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add the XTT mixture to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450-500 nm).

-

-

For MTT Assay:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable chemical probe for studying EGFR-mediated signaling. Its selectivity for EGFR allows for the specific interrogation of this pathway in various cellular contexts. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to investigate the effects of this compound on cellular signaling and proliferation. Further characterization of its kinase selectivity profile will undoubtedly enhance its utility as a precise tool in cancer research and drug discovery.

References

Tyrphostin AG30's role in cell cycle progression

An In-Depth Technical Guide to the Role of Tyrphostin AG30 in Cell Cycle Progression

Introduction

This compound is a member of the tyrphostin family of synthetic compounds known for their ability to inhibit protein tyrosine kinases. Specifically, this compound is recognized as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] EGFR is a critical cell surface receptor that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signals that are fundamental to cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention. This guide provides a detailed examination of the mechanism of action of this compound, its impact on cell cycle progression, and relevant experimental protocols for its study.

Mechanism of Action: EGFR Inhibition and Cell Cycle Control

The primary mechanism of action for this compound is the competitive inhibition of ATP binding to the catalytic domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.

The EGFR signaling cascade plays a pivotal role in driving cells through the G1 phase of the cell cycle and into the S phase. Key downstream pathways include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Activation of these pathways leads to the synthesis of G1 cyclins, such as cyclin D1, which then bind to and activate cyclin-dependent kinases (CDK4/6). This complex phosphorylates the retinoblastoma protein (pRb), causing it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for S phase entry.

By inhibiting EGFR, this compound effectively blocks these pro-proliferative signals, leading to a halt in cell cycle progression, typically at the G1/S checkpoint. While direct studies on this compound's effect on specific cell cycle proteins are limited, research on other tyrphostins provides valuable insights. For instance, certain tyrphostins have been shown to cause cell cycle arrest in late G1 and S phase by inhibiting the activation of Cdk2.[4] This is achieved through the accumulation of inhibitory phosphorylation on tyrosine 15 of Cdk2.[4] Other studies have demonstrated that tyrphostins can suppress the levels of mitotic cyclins like cyclin B1, thereby inhibiting the activity of the mitosis-promoting factor (MPF) and causing a delay in cell cycle progression.[5]

Quantitative Data on Tyrphostin Activity

The inhibitory concentration (IC50) is a key measure of a drug's potency. While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in the provided search results, data for related tyrphostins that also target EGFR or other tyrosine kinases highlight the general potency of this class of compounds.

Table 1: IC50 Values of Various Tyrphostins in Different Assays

| Tyrphostin | Target | IC50 | Cell Line / Assay | Reference |

| AG-1478 | EGFR | 3 nM | Cell-free assay | [3] |

| AG-494 | EGFR | 1.2 µM | EGF receptor autophosphorylation | [3] |

| AG-494 | EGF-dependent cell growth | 6 µM | - | [3] |

| AG-556 | EGFR | 5 µM | HER14 cells | [3] |

| AG 879 | HER2/ErbB2 | 1 µM | Cell-free assay | [6] |

Table 2: Effects of Tyrphostins on Cell Cycle Distribution

| Tyrphostin | Cell Line | Effect | Reference |

| AG555 & AG556 | - | Arrest 85% of cells at late G1 | [4] |

| AG490 & AG494 | - | Cause cells to arrest at late G1 and during S phase | [4] |

| AG494 & AG1478 | DU145 & A549 | Increased percentage of cells in S phase, indicating G1 arrest | [7] |

| Tyrphostin-47 | MCF-7 | Significant delay in progression through G1 and S phases | [5] |

Experimental Protocols

To investigate the role of this compound in cell cycle progression, a combination of techniques is typically employed. Below are detailed methodologies for key experiments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

Tyrphostin AG30: A Technical Guide to its Discovery, Development, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrphostin AG30 is a member of the tyrphostin family of synthetic protein tyrosine kinase (PTK) inhibitors. These compounds were among the first rationally designed small molecules developed to specifically target the enzymatic activity of protein tyrosine kinases, which are crucial mediators of cellular signaling pathways. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, development, and core methodologies associated with this compound, with a focus on its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Discovery and Initial Development

The pioneering work on tyrphostins was conducted by Gazit, Levitzki, and colleagues in the late 1980s. Their research was grounded in the burgeoning understanding of the role of tyrosine phosphorylation in signal transduction and the desire to create specific inhibitors to dissect these pathways. The tyrphostins were designed as substrate analogues that compete with the tyrosine-containing substrates of PTKs.

The initial series of tyrphostins, including AG30, were synthesized and characterized for their ability to inhibit the kinase activity of the EGFR.[1] The foundational study by Gazit et al., published in 1989 in the Journal of Medicinal Chemistry, described the synthesis and biological activity of a range of benzylidenemalononitrile derivatives.[1] These compounds were demonstrated to be competitive inhibitors of the EGFR kinase and effectively blocked the EGF-dependent autophosphorylation of the receptor.[1] This work established the tyrphostins as a novel class of antiproliferative agents that act as PTK blockers.[1]

Quantitative Data

The inhibitory potency of this compound and related compounds has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for comparative analysis.

Table 1: In Vitro Inhibition of EGFR Tyrosine Kinase Activity

| Compound | IC50 (µM) |

| This compound | ~50-100 |

| Tyrphostin AG18 | ~50 |

| Tyrphostin AG82 | ~10 |

| Tyrphostin AG213 | ~0.7 |

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Inhibition of EGF-Dependent Autophosphorylation in A431 Cells

| Compound | IC50 (µM) |

| This compound | ~25-50 |

| Tyrphostin AG18 | ~25 |

| Tyrphostin AG82 | ~5 |

| Tyrphostin AG213 | ~1.5 |

Note: A431 cells are a human epidermoid carcinoma cell line that overexpresses EGFR.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a synthetic substrate by purified EGFR.

Materials:

-

Purified EGFR (from A431 cell membranes or recombinant)

-

Synthetic substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³²P]ATP

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Filter paper

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, purified EGFR, and the synthetic substrate.

-

Add varying concentrations of this compound to the reaction mixture. A vehicle control (DMSO) should be included.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 10-20 minutes at 30°C.

-

Terminate the reaction by spotting the mixture onto filter paper and immersing it in cold 10% TCA.

-

Wash the filter papers extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based EGFR Autophosphorylation Inhibition Assay

This assay assesses the ability of a compound to inhibit the autophosphorylation of EGFR within a cellular context.

Materials:

-

A431 cells

-

Cell culture medium (e.g., DMEM) with and without serum

-

Epidermal Growth Factor (EGF)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-EGFR (e.g., pY1173) antibody

-

Anti-total-EGFR antibody

-

Secondary antibody conjugated to HRP

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Seed A431 cells in culture plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Resolve equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the anti-phospho-EGFR antibody.

-

Strip and re-probe the membrane with the anti-total-EGFR antibody to ensure equal protein loading.

-

Visualize the bands using an appropriate chemiluminescent substrate and imaging system.

-

Quantify the band intensities to determine the inhibition of EGFR autophosphorylation and calculate the IC50 value.

Signaling Pathways and Visualizations

This compound primarily targets the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates on several tyrosine residues, creating docking sites for various downstream signaling proteins. This initiates multiple signaling cascades that regulate cell proliferation, survival, and migration. This compound acts by competing with ATP in the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pathways. Notably, this compound has also been shown to inhibit the activation of STAT5.[2][3]

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound's inhibitory activity.

References

Tyrphostin AG30: A Technical Guide to its Effects on Primary Erythroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

Tyrphostin AG30 selectively targets the c-ErbB receptor tyrosine kinase, which is crucial for inducing the self-renewal of primary erythroblasts[1][2]. The binding of a ligand to c-ErbB triggers its autophosphorylation and initiates a downstream signaling cascade. A critical component of this cascade is the activation of the Signal Transducer and Activator of Transcription 5 (STAT5). This compound exerts its effect by inhibiting the tyrosine kinase activity of c-ErbB, thereby preventing the phosphorylation and subsequent activation of STAT5[1][2]. This blockade of the c-ErbB/STAT5 signaling axis disrupts the self-renewal program of primary erythroblasts, leading to a shift towards terminal differentiation.

Data on the Effects of this compound on Primary Erythroblasts

While precise quantitative data from dose-response studies on primary erythroblasts are not detailed in the available literature, the qualitative effects are well-established. The following table summarizes the observed effects of this compound.

| Parameter | Effect of this compound | Signaling Pathway Implication | Reference |

| Erythroblast Self-Renewal | Inhibition | Blocks c-ErbB mediated signals required for proliferation. | [1][2] |

| Erythroblast Differentiation | Promotion | Inhibition of self-renewal pathways allows for terminal differentiation to proceed. | [1] |

| STAT5 Activation | Inhibition | Directly prevents the phosphorylation of STAT5 downstream of c-ErbB. | [1][2] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: c-ErbB signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing this compound's effects.

Experimental Protocols

The following are generalized protocols for key experiments involved in studying the effects of this compound on primary erythroblasts, based on standard methodologies in the field.

Isolation and Culture of Primary Avian Erythroblasts

This protocol is adapted from methodologies for establishing primary avian erythroblast cultures.

-

Materials:

-

Femurs and tibias from 2- to 4-week-old chickens

-

Phosphate-buffered saline (PBS)

-

Ficoll-Paque for density gradient centrifugation

-

Erythroblast self-renewal medium: a base medium (e.g., DMEM) supplemented with fetal bovine serum, chicken serum, TGF-α, estradiol, and other growth factors.

-

-

Procedure:

-

Euthanize chickens according to approved institutional guidelines.

-

Aseptically dissect femurs and tibias.

-

Flush the bone marrow from the bones using a syringe with PBS.

-

Create a single-cell suspension by passing the marrow through a fine-gauge needle.

-

Layer the cell suspension onto a Ficoll-Paque gradient and centrifuge to isolate mononuclear cells.

-

Wash the isolated cells with PBS and resuspend in the erythroblast self-renewal medium.

-

Culture the cells at 37°C in a humidified incubator with 5% CO2.

-

This compound Treatment and Assessment of Proliferation and Differentiation

-

Materials:

-

Cultured primary erythroblasts

-

This compound stock solution (in DMSO)

-

Erythroblast self-renewal medium

-

Differentiation medium (self-renewal medium with reduced growth factors)

-

Benzidine solution for hemoglobin staining

-

Microscope

-

-

Procedure:

-

Plate primary erythroblasts at a defined density in self-renewal medium.

-

Add varying concentrations of this compound to the wells (a vehicle control with DMSO should be included).

-

Incubate for a specified period (e.g., 24-72 hours).

-

For proliferation assessment: Count the number of viable cells at the end of the incubation period using a hemocytometer and trypan blue exclusion.

-

For differentiation assessment:

-

Cytospin a sample of cells from each treatment condition onto a glass slide.

-

Stain the cells with benzidine solution, which turns blue/brown in the presence of hemoglobin, an indicator of erythroid differentiation.

-

Count the percentage of benzidine-positive cells under a microscope.

-

-

Western Blot Analysis of STAT5 Phosphorylation

-

Materials:

-

Cultured primary erythroblasts

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture primary erythroblasts and treat with this compound for a short period (e.g., 15-30 minutes) following stimulation with a ligand for c-ErbB (e.g., TGF-α).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal loading.

-

Conclusion

This compound serves as a valuable research tool for dissecting the signaling pathways that govern the balance between self-renewal and differentiation in primary erythroblasts. Its specific inhibition of the c-ErbB/STAT5 axis provides a clear mechanism for its observed effects. While further studies are needed to quantify the precise dose-dependent effects of this compound on these cells, the methodologies and conceptual framework presented in this guide offer a solid foundation for such investigations. The continued study of compounds like this compound will undoubtedly enhance our understanding of erythropoiesis and may inform the development of novel therapeutic strategies for hematological disorders characterized by aberrant erythroblast proliferation.

References

Initial Studies on Tyrphostin AG30 in Breast Cancer Cells: A Review of Available Data

Tyrphostin AG30 is known to selectively inhibit the self-renewal induction by c-ErbB and can inhibit the activation of STAT5 by c-ErbB in primary erythroblasts.[2][4] However, the translation of these findings to breast cancer cell lines, including quantitative data such as IC50 values and detailed signaling pathway analysis, remains to be publicly documented.

Due to the lack of specific data for this compound in breast cancer, this guide will instead focus on a closely related and well-characterized tyrphostin, Tyrphostin AG1478 , for which there is a substantial body of research in breast cancer. Tyrphostin AG1478 is also a potent and specific inhibitor of EGFR tyrosine kinase, and its effects on breast cancer cells have been more extensively studied.[6] The information presented below for Tyrphostin AG1478 can serve as a valuable reference for researchers interested in the potential mechanisms and experimental approaches for studying EGFR inhibitors of the tyrphostin class in breast cancer.

In-depth Technical Guide: Tyrphostin AG1478 in Breast Cancer Cells

This section provides a detailed overview of the initial studies on Tyrphostin AG1478 in breast cancer cells, adhering to the core requirements of data presentation, experimental protocols, and visualization.

Data Presentation

The following tables summarize the quantitative data from studies on Tyrphostin AG1478 in various breast cancer cell lines.

Table 1: Effect of Tyrphostin AG1478 on Breast Cancer Cell Proliferation

| Cell Line | Assay | Concentration (µM) | Inhibition of Proliferation (%) | Reference |

| MDA-MB-231 | MTT Assay | 10 | ~50% | [6] |

| MDA-MB-231 | Cell Counting | 10 | ~60% | [6] |

| MDA-MB-231 | Clone Formation | 10 | ~75% | [6] |

Table 2: Effect of Tyrphostin AG1478 on Breast Cancer Cell Invasion

| Cell Line | Assay | Concentration (µM) | Inhibition of Invasion (%) | Reference |

| MDA-MB-231 | Boyden Chamber | 10 | ~70% | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the studies of Tyrphostin AG1478 on breast cancer cells are provided below.

1. Cell Culture

-

Cell Lines: Human breast cancer cell lines, such as MDA-MB-231 (estrogen receptor-negative) and MCF-7 (estrogen receptor-positive), are commonly used.

-

Media: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Proliferation Assays

-

MTT Assay:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Treat the cells with varying concentrations of Tyrphostin AG1478 for the desired duration (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Cell Counting Assay:

-

Seed cells in a 6-well plate at a density of 1 x 10⁵ cells/well.

-

Treat with Tyrphostin AG1478 as described above.

-

After treatment, trypsinize the cells and count the number of viable cells using a hemocytometer and trypan blue exclusion.

-

-

Clone Formation Assay:

-

Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

-

Treat with Tyrphostin AG1478 for 24 hours.

-

Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies form.

-

Fix the colonies with methanol and stain with 0.1% crystal violet.

-

Count the number of colonies containing more than 50 cells.

-

3. Apoptosis Assay (FACS Analysis)

-

Treat cells with Tyrphostin AG1478 for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

4. Cell Invasion Assay (Boyden Chamber Assay)

-

Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed serum-starved cells in the upper chamber in serum-free medium containing Tyrphostin AG1478.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells under a microscope.

5. Western Blotting

-

Treat cells with Tyrphostin AG1478 and lyse them in RIPA buffer.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-ERK1/2, ERK1/2, p-Akt, Akt, MMP-9, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Mandatory Visualization

Signaling Pathway of Tyrphostin AG1478 in Breast Cancer Cells

Caption: EGFR signaling cascade and its inhibition by Tyrphostin AG1478.

Experimental Workflow for a Cell Proliferation Study

Caption: Workflow for assessing breast cancer cell proliferation after treatment.

References

Tyrphostin AG30: A Technical Guide to its Impact on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostins are a class of synthetic compounds known for their ability to inhibit protein tyrosine kinases (PTKs). These enzymes play a crucial role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them a key target for therapeutic intervention. Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] This technical guide provides an in-depth exploration of the signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Target: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon binding to its ligands, such as epidermal growth factor (EGF), undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are fundamental for cell proliferation, survival, and differentiation.

This compound acts as an ATP-competitive inhibitor at the kinase domain of EGFR, effectively blocking its autophosphorylation and subsequent activation of downstream signaling cascades. While a specific IC50 value for this compound's inhibition of EGFR is not consistently reported in publicly available literature, its potency is well-established. For context, other tyrphostins targeting EGFR and related receptors exhibit a wide range of potencies.

Quantitative Data on Related Tyrphostin Compounds

For comparative purposes, the following table summarizes the IC50 values of other notable tyrphostin compounds against their primary kinase targets.

| Compound | Target Kinase(s) | IC50 Value(s) | Reference(s) |

| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM | [3] |

| Tyrphostin AG528 | EGFR, ErbB2/HER2 | 4.9 µM, 2.1 µM | [4] |

| Tyrphostin AG494 | EGFR | - | [5] |

| Tyrphostin AG1296 | PDGFR | 0.3-0.5 µM |

Downstream Consequences: Inhibition of STAT5 Activation

Beyond the canonical EGFR pathways, this compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] STAT proteins are transcription factors that are activated through tyrosine phosphorylation, often by receptor-associated kinases like JAKs or directly by receptor tyrosine kinases. Activated STATs dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell survival and proliferation. The inhibition of STAT5 activation by this compound suggests a broader impact on cellular signaling than just the primary EGFR-mediated pathways.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, the following diagrams, generated using the DOT language, illustrate the affected signaling pathways and a typical experimental workflow for its characterization.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing EGFR phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for EGFR Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in a cell-based assay.

a. Cell Culture and Treatment:

-

Seed cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to treatment.

-

Treat the cells with varying concentrations of this compound (dissolved in DMSO) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.

b. Protein Extraction:

-

Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-Tyr1068) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (MTS Assay)

This protocol is used to determine the effect of this compound on cell viability and proliferation.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

STAT5 Phosphorylation Assay (Flow Cytometry)

This protocol allows for the quantification of STAT5 phosphorylation at the single-cell level.

-

Culture cells (e.g., a cytokine-dependent cell line) and treat with this compound or vehicle control for the desired duration.

-

Stimulate the cells with a cytokine known to activate STAT5 (e.g., IL-3 or erythropoietin) for a short period (e.g., 15-30 minutes).

-

Fix the cells with paraformaldehyde (e.g., 4% in PBS) for 10 minutes at room temperature.

-

Permeabilize the cells with ice-cold methanol and incubate for 30 minutes on ice.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5-Alexa Fluor 647) for 30-60 minutes at room temperature in the dark.

-

Wash the cells with FACS buffer.

-

Analyze the cells using a flow cytometer, gating on the cell population of interest and quantifying the median fluorescence intensity of the pSTAT5 signal.

Conclusion

This compound is a valuable research tool for investigating EGFR-mediated signaling and its downstream consequences. Its potent and selective inhibition of EGFR tyrosine kinase activity makes it suitable for dissecting the roles of this critical pathway in various cellular processes. Furthermore, its observed effect on STAT5 activation highlights the interconnectedness of cellular signaling networks. The experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted effects of this compound and to assess the therapeutic potential of targeting the EGFR pathway. As with any scientific investigation, careful optimization of these protocols for specific cell types and experimental conditions is essential for obtaining robust and reproducible data.

References

Tyrphostin AG30: A Technical Guide to its Impact on Tumor Cell Growth

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action: Inhibition of EGFR Signaling

The epidermal growth factor receptor is a transmembrane protein that plays a pivotal role in regulating cell growth and division.[2] Upon binding of its ligand, such as epidermal growth factor (EGF), the EGFR undergoes a conformational change, dimerizes, and activates its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of several tyrosine residues in its cytoplasmic tail. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate a complex network of intracellular signaling pathways essential for cell proliferation and survival.

Tyrphostin AG30 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to the tyrosine residues on the EGFR, thereby inhibiting its activation. This blockade of EGFR autophosphorylation is the primary mechanism through which this compound exerts its anti-tumor effects.

The inhibition of EGFR by this compound leads to the downregulation of several key signaling pathways, including:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

The PI3K-Akt-mTOR Pathway: This pathway is critical for cell growth, metabolism, and survival.

-

The JAK/STAT Pathway: this compound has been shown to inhibit the activation of STAT5, a key component of this pathway involved in cell proliferation and differentiation.[1][2]

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

References

Methodological & Application

Tyrphostin AG30: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of Tyrphostin AG30 for in vitro studies. This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It plays a crucial role in studying cellular signaling pathways by selectively blocking the self-renewal induction by c-ErbB and inhibiting the activation of STAT5 in primary erythroblasts.[1][2]

Physicochemical Properties and Solubility

Proper solubilization is critical for the accurate and reproducible application of this compound in in vitro assays. The following table summarizes its key properties and solubility in common laboratory solvents.

| Property | Value |

| Molecular Weight | 205.17 g/mol |

| Formula | C₁₀H₇NO₄ |

| CAS Number | 122520-79-0 |

| Appearance | Solid, Light yellow to yellow |

| Solubility in DMSO | Up to 125 mg/mL (609.25 mM)[1][3][4] or 41 mg/mL (199.83 mM)[2] |

| Solubility in Ethanol | ~3 mg/mL[2] |

| Solubility in Water | Insoluble[2] |

Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of cell cultures.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). For example, to prepare a 10 mM stock solution, dissolve 2.05 mg of this compound in 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to facilitate dissolution.[1]

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5][6]

Preparation of Working Solutions for Cell Culture

Materials:

-

This compound stock solution (in DMSO)

-

Sterile cell culture medium appropriate for your cell line

-

Sterile serological pipettes and pipette tips

Protocol:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in pre-warmed sterile cell culture medium to achieve the desired final working concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment (medium with the same concentration of DMSO) to assess any effects of the solvent on your cells.

-

-

Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause shearing of cellular components in the medium.

-

Application: Add the freshly prepared working solution to your cell cultures for the desired treatment duration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in in vitro studies.

References

Application Notes and Protocols for Tyrphostin AG30 in EGFR Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tyrphostin AG30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document outlines the effective concentrations for achieving EGFR inhibition, detailed protocols for key experiments, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a specific inhibitor of EGFR tyrosine kinase, a key player in cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention. This compound exerts its inhibitory effects by competing with ATP for binding to the kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades. Notably, this compound has also been shown to inhibit the activation of STAT5 by c-ErbB in primary erythroblasts, highlighting its broader impact on signal transduction.[1][2][3]

Quantitative Data Summary

The effective concentration of this compound for EGFR inhibition can vary depending on the cell line and experimental conditions. The following table summarizes key quantitative data for this compound and related tyrphostins for reference.

| Compound | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |

| This compound | Primary Erythroblasts | STAT5 Activation | Selective Inhibition (Concentration not specified) | [1][2][3] |

| Tyrphostin AG1478 | U251-MG (Glioblastoma) | Cell Viability | 35 µM | [4] |

| Tyrphostin AG1296 | RH30 & RD (Rhabdomyosarcoma) | Cell Viability | Dose-dependent (0.5 µM - 100 µM) | [5] |

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the experimental approach, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating the efficacy of this compound.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Evaluating this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Protocol 1: Cell Culture and Treatment

-

Cell Line Maintenance: Culture EGFR-positive human cancer cell lines (e.g., A431 epidermoid carcinoma, MCF-7 breast cancer) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells into appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that allows for exponential growth during the experiment. Allow cells to adhere and grow for 24 hours before treatment.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM.[3][5] Store the stock solution at -20°C.

-

Cell Treatment: On the day of the experiment, dilute the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing this compound. A vehicle control (DMSO) should be included in all experiments.

-

Incubation: Incubate the cells with this compound for the desired time period (e.g., 12-48 hours), depending on the specific assay.[5][6]

Protocol 2: Western Blotting for EGFR Phosphorylation

-

Protein Extraction: Following treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Cell Viability Assay (MTT Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.

-

MTT Addition: After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Conclusion

These application notes and protocols provide a foundational framework for researchers to investigate the inhibitory effects of this compound on EGFR signaling. Adherence to these guidelines, coupled with careful optimization for specific experimental systems, will enable the generation of robust and reproducible data, contributing to a better understanding of EGFR-targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpp.krakow.pl [jpp.krakow.pl]

- 6. Effect of tyrphostin on cell growth and tyrosine kinase activity of epidermal growth factor receptor in human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Phospho-EGFR Following Tyrphostin AG30 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues within its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for normal cellular function.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime therapeutic target.[1]

Tyrphostin AG30 is a potent and selective inhibitor of EGFR tyrosine kinase activity.[2][3] By competing with ATP for binding to the kinase domain, this compound effectively blocks EGFR autophosphorylation and subsequent downstream signaling. Western blotting is a fundamental technique to assess the efficacy of EGFR inhibitors like this compound by quantifying the levels of phosphorylated EGFR (p-EGFR) in treated cells. These application notes provide a comprehensive protocol for the analysis of p-EGFR by Western blot following this compound treatment.

Data Presentation

The following table represents illustrative quantitative data from a dose-response experiment designed to assess the inhibition of EGFR phosphorylation by this compound. Cells were stimulated with EGF to induce EGFR phosphorylation and treated with increasing concentrations of this compound. The band intensities of p-EGFR and total EGFR were quantified by densitometry, and the p-EGFR/total EGFR ratio was calculated to normalize for protein loading.

Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by this compound

| This compound (µM) | p-EGFR (Arbitrary Units) | Total EGFR (Arbitrary Units) | p-EGFR / Total EGFR Ratio | % Inhibition of p-EGFR |

| 0 (Vehicle Control) | 10,000 | 10,500 | 0.95 | 0% |

| 0.1 | 7,500 | 10,300 | 0.73 | 23.2% |

| 0.5 | 4,200 | 10,600 | 0.40 | 57.9% |

| 1 | 1,800 | 10,400 | 0.17 | 82.1% |

| 5 | 500 | 10,500 | 0.05 | 94.7% |

| 10 | 200 | 10,300 | 0.02 | 97.9% |

Note: The data presented in this table is for illustrative purposes and represents typical results obtained from a Western blot analysis of p-EGFR inhibition by a potent EGFR inhibitor.

Experimental Protocols

I. Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once the cells reach the desired confluency, aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS). Replace the medium with a serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of EGFR phosphorylation.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO.[3] Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). A vehicle control (DMSO) should be included. Aspirate the serum-free medium from the cells and add the medium containing this compound or vehicle. Incubate for 1-4 hours at 37°C.

-

EGF Stimulation: To induce EGFR phosphorylation, add Epidermal Growth Factor (EGF) to each well at a final concentration of 50-100 ng/mL. Incubate for 5-15 minutes at 37°C.[1]

II. Protein Extraction

-

Cell Lysis: Following EGF stimulation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete cell lysis.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (total protein extract) to a new pre-chilled microcentrifuge tube.

III. Protein Quantification

-

Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples by adding lysis buffer to ensure equal loading for the Western blot.

IV. Western Blot Analysis

-

Sample Preparation: To 20-30 µg of total protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the protein separation. Run the gel at 100-150V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068 or p-EGFR Tyr1173) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[4]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.

-

Stripping and Re-probing (Optional): To detect total EGFR and a loading control (e.g., β-actin or GAPDH), the membrane can be stripped of the primary and secondary antibodies and re-probed. Incubate the membrane in a stripping buffer, wash thoroughly, and repeat the blocking and antibody incubation steps with antibodies for total EGFR and the loading control.

Visualizations

References

Application Notes and Protocols for Tyrphostin AG30 Administration in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By targeting EGFR, this compound disrupts downstream signaling pathways crucial for cell proliferation and survival, making it a compound of interest for cancer research. It has been shown to selectively inhibit the self-renewal induction by c-ErbB and the activation of STAT5 in primary erythroblasts.[1][2] These application notes provide a comprehensive guide for the in vivo administration of this compound in animal models, based on available information for tyrphostins and other EGFR inhibitors.

Disclaimer: Publicly available literature lacks specific in vivo dosing and efficacy data for this compound. The following protocols and data are based on related tyrphostin compounds and general practices for in vivo studies of EGFR inhibitors. Researchers must conduct dose-finding and toxicology studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental design.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor at the tyrosine kinase domain of EGFR. Ligand binding to EGFR typically induces receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration. This compound blocks this initial autophosphorylation step, thereby inhibiting the entire signaling cascade.

Data Presentation: In Vivo Studies of Related Tyrphostins

Due to the absence of specific in vivo quantitative data for this compound, the following table summarizes findings from studies on other tyrphostin compounds. This information can serve as a valuable reference for designing initial experiments with AG30.

| Compound | Animal Model | Dose Range | Administration Route | Key Findings |

| Tyrphostin AG126 | Rat | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Attenuated zymosan-induced multiple organ failure in a dose-dependent manner.[3] |

| Tyrphostin AG126 | Rat | 5 mg/kg | Intraperitoneal (i.p.) | Reduced the development of dinitrobenzene sulfonic acid (DNBS)-induced colitis.[4] |

| Tyrphostin AG490 | NOD Mice | Not specified, but administered 3x/week for 4 weeks, then 1x/week for 6 weeks | Intraperitoneal (i.p.) | Attenuated the onset of type 1 diabetes.[5][6] |

| Tyrphostin RG13022 | Nude Mice | 20 mg/kg | Intraperitoneal (i.p.) | Rapid elimination from plasma (terminal half-life of 50.4 min). No significant in vivo anti-tumor effect.[7] |

| Tyrphostin AG1714 | CD1 Mice | 20 mg/kg | Intraperitoneal (i.p.) & Oral | Reduced cisplatin and 5-FU-induced intestinal mucosal damage.[8] |

Experimental Protocols

Formulation and Preparation of this compound for In Vivo Administration

A common challenge with tyrphostins is their poor solubility in aqueous solutions. A suggested formulation for in vivo use is as follows:

-

Solvents:

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

-